2-({2-cyclopentanecarbonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine
Description
2-({2-cyclopentanecarbonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine is a heterocyclic compound featuring a bicyclic octahydrocyclopenta[c]pyrrole core fused with a cyclopentanecarbonyl group and linked via a methoxy bridge to a 5-methylpyrimidine ring.
Properties
IUPAC Name |
[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-9-20-18(21-10-14)24-13-19-8-4-7-16(19)11-22(12-19)17(23)15-5-2-3-6-15/h9-10,15-16H,2-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPJSRBAWCLWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Protease Activated Receptor 1 (PAR1) . PAR1 is a G-protein coupled receptor that plays a crucial role in platelet aggregation. It has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases.
Biochemical Pathways
The inhibition of PAR1 affects the thrombin regulation pathway, which in turn impacts platelet aggregation. This can lead to a reduction in the rate of cardiovascular events such as myocardial infarction, stroke, and urgent coronary revascularization.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
- Compound 7a : Replaces pyrimidine with a thiophene core, reducing hydrogen-bonding capacity but introducing sulfur-based π-interactions .
Key Observations :
- The target compound’s synthesis may resemble the acid-catalyzed coupling in , but its bicyclic system likely requires additional steps for ring closure.
- Compound 7a employs cyclocondensation with sulfur, a route distinct from pyrimidine-focused syntheses .
Hydrogen Bonding and Crystallography
The pyrimidine ring in the target compound can act as a hydrogen bond acceptor, akin to nucleoside analogs (e.g., ’s phosphonitrile-containing compound). Etter’s graph set analysis () suggests that such structural differences could lead to unique supramolecular architectures .
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